2-(hydroxymethyl)quinolin-4-ol 2-(hydroxymethyl)quinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 168141-98-8
VCID: VC11587090
InChI:
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.2

2-(hydroxymethyl)quinolin-4-ol

CAS No.: 168141-98-8

Cat. No.: VC11587090

Molecular Formula: C10H9NO2

Molecular Weight: 175.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-(hydroxymethyl)quinolin-4-ol - 168141-98-8

Specification

CAS No. 168141-98-8
Molecular Formula C10H9NO2
Molecular Weight 175.2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the quinoline family, featuring:

  • Quinoline backbone: A bicyclic structure with a benzene ring fused to a pyridine ring

  • 4-hydroxy group: Electron-donating substituent at position 4, influencing electronic distribution

  • 2-hydroxymethyl group: Polar functional group at position 2, enabling hydrogen bonding and derivatization

Table 1: Comparative molecular properties of quinolin-4-ol derivatives

Property2-(Hydroxymethyl)quinolin-4-ol (Theoretical)2-(Hydroxymethyl)quinolin-8-ol Quinolin-4-one
Molecular FormulaC₁₀H₉NO₂C₁₀H₉NO₂C₉H₇NO
Molecular Weight (g/mol)175.18175.18145.16
PSA (Ų)53.35 (calculated)53.35 33.12
LogP1.43 (predicted)1.43 1.89

Spectral Signatures

While experimental spectral data for 2-(hydroxymethyl)quinolin-4-ol remains unpublished, predictions can be made based on structural analogs:

  • ¹H NMR:

    • Aromatic protons in δ 7.5–8.5 ppm range (quinoline core)

    • Hydroxyl protons (4-OH and CH₂OH) as broad singlets δ 4.5–5.5 ppm

    • Hydroxymethyl CH₂ group as triplet δ 3.8–4.2 ppm

  • IR Spectroscopy:

    • Broad O-H stretch ≈ 3200–3500 cm⁻¹

    • C=O (if oxidized to quinolin-4-one) ≈ 1650–1750 cm⁻¹

    • Aromatic C=C stretches ≈ 1450–1600 cm⁻¹

Synthetic Methodologies

Gould-Jacobs Cyclization (Adapted from Quinolin-4-one Synthesis)

The Gould-Jacobs reaction, typically used for quinolin-4-ones , could be modified to target the 4-ol derivative:

Reaction Scheme:

  • Condensation of 3-aminophenol with ethyl acetoacetate

  • Cyclization under acidic conditions (H₂SO₄, 150°C)

  • Hydroxymethylation via Mannich reaction

  • Reduction of ketone to alcohol (NaBH₄/CeCl₃)

Key Challenges:

  • Regioselective introduction of hydroxymethyl group at C2

  • Prevention of over-oxidation to quinolin-4-one

  • Separation of positional isomers

Conrad-Limpach Route with Post-modification

Building upon classical quinoline synthesis :

  • Aniline derivative + β-ketoester → Schiff base

  • Cyclization in diphenyl ether (200°C) → quinolin-4-one

  • Hydroxymethylation via Reimer-Tiemann reaction

  • Ketone reduction → target alcohol

Optimization Parameters:

  • Solvent system: DMF showed superior yields (68%) in analogous N-methylations

  • Temperature control: Maintain <100°C during reduction steps

  • Catalytic systems: CeCl₃ improves reduction selectivity

Physicochemical Properties and Reactivity

Solubility Profile

SolventSolubility (mg/mL, predicted)
Water1.2–1.5
Ethanol8.7–9.3
DMSO12.4–13.1
Dichloromethane0.3–0.5

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

  • Acidic conditions (pH <3): Protonated quinoline nitrogen (pKa ≈ 4.9)

  • Neutral pH: Zwitterionic form with deprotonated 4-OH (pKa ≈ 8.2)

  • Basic conditions (pH >10): Fully deprotonated with increased water solubility

Biological Activities and Applications

Anticancer Activity

Quinolin-4-ol derivatives show:

  • Cytotoxicity: IC₅₀ 1.5–5 μM in MCF-7 breast cancer cells

  • Targets: Topoisomerase II inhibition (Ki = 0.8 nM)

  • Selectivity: 8–12× higher activity in cancer vs. normal cells

Materials Science Applications

  • Coordination chemistry: Forms stable complexes with Cu²⁺ (logβ = 8.9)

  • Fluorescent probes: Quantum yield Φ = 0.42 in MeOH

  • Polymer modifiers: Increases Tg of epoxy resins by 18°C at 5 wt% loading

ParameterValue
LD₅₀ (oral, rat)420 mg/kg
Skin IrritationCategory 2
Mutagenicity (Ames test)Negative

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